N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide
Description
N'-[5-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide is a synthetic organic compound featuring a 1,1-dioxothiazolidine core linked to a substituted phenyl group and an ethanediamide moiety.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-13-9-12(6-5-11(13)3)18-7-4-8-23(18,21)22/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMBMBFZMOBDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives documented in the evidence:
Key Observations:
- Core Heterocycles: The target compound and BG01785/BG15272 share the 1,1-dioxothiazolidine ring, which is absent in BMS-387032 (oxazole-thiazole core).
- Substituent Effects :
- The isopropyl ethanediamide in the target compound may reduce metabolic oxidation compared to BG01785’s 4-methoxyphenylacetamide, which could undergo demethylation .
- BG15272’s methanesulfonamide group introduces strong electron-withdrawing properties, likely enhancing binding to charged protein residues, a feature absent in the target compound .
- BMS-387032’s piperidinecarboxamide and tert-butyl groups contribute to CDK2 selectivity and oral bioavailability, suggesting that similar modifications in the target compound could optimize pharmacokinetics .
Inferred Pharmacological Properties
- Kinase Inhibition Potential: BMS-387032’s CDK2/cycE inhibition (IC₅₀ = 48 nM) highlights the relevance of heterocyclic cores in kinase targeting. The target compound’s thiazolidine ring may interact with ATP-binding pockets, though selectivity over other kinases (e.g., CDK1/4) remains speculative .
- ADME Profile :
- The isopropyl group may improve oral bioavailability compared to BG01785’s methoxy group, which could undergo phase I metabolism.
- The dioxo group’s polarity may reduce plasma protein binding (cf. BMS-387032’s 63–69% binding), enhancing free drug concentration .
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